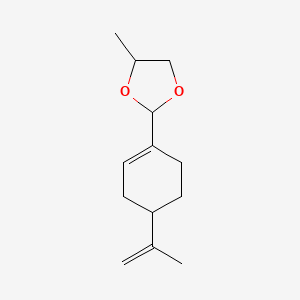
Perillaldehyde propyleneglycol acetal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Perillaldehyde propyleneglycol acetal is a chemical compound known for its applications in the flavor and fragrance industry. It is recognized for its unique aroma profile, which is often described as spicy and herbaceous. This compound is generally regarded as safe (GRAS) for use in food products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Perillaldehyde propyleneglycol acetal is synthesized through the acetalization of perillaldehyde with propylene glycol. This reaction typically involves the use of acid catalysts to facilitate the formation of the acetal. The reaction conditions often include a controlled temperature range and the removal of water to drive the reaction to completion .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale acetalization processes. These processes utilize efficient catalysts and optimized reaction conditions to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced separation techniques further enhances the efficiency of industrial production .
Analyse Des Réactions Chimiques
Types of Reactions: Perillaldehyde propyleneglycol acetal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetal back to the original aldehyde and alcohol components.
Substitution: The acetal group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Acidic or basic catalysts can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may regenerate the original aldehyde and alcohol .
Applications De Recherche Scientifique
Perillaldehyde propyleneglycol acetal has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a protecting group for aldehydes and ketones.
Biology: The compound has been studied for its antifungal properties, particularly against Aspergillus flavus.
Mécanisme D'action
The mechanism by which perillaldehyde propyleneglycol acetal exerts its effects involves several molecular targets and pathways:
Antifungal Activity: The compound induces cell death in Aspergillus flavus by inhibiting energy metabolism and causing the accumulation of reactive oxygen species (ROS).
Molecular Targets: Key pathways affected include glycolysis, the pentose phosphate pathway, MAPK signaling, and GSH metabolism.
Comparaison Avec Des Composés Similaires
Perillaldehyde: The parent compound, known for its strong aroma and flavor properties.
Propylene Glycol: A common solvent and humectant used in various applications.
Other Acetals: Compounds such as benzaldehyde dimethyl acetal and acetaldehyde diethyl acetal share similar chemical properties and uses.
Uniqueness: Perillaldehyde propyleneglycol acetal stands out due to its specific combination of aroma profile and chemical stability. Its unique structure allows it to be used effectively in both flavor and fragrance applications, as well as in scientific research for its antifungal properties .
Propriétés
Numéro CAS |
121199-28-8 |
|---|---|
Formule moléculaire |
C13H20O2 |
Poids moléculaire |
208.30 g/mol |
Nom IUPAC |
4-methyl-2-(4-prop-1-en-2-ylcyclohexen-1-yl)-1,3-dioxolane |
InChI |
InChI=1S/C13H20O2/c1-9(2)11-4-6-12(7-5-11)13-14-8-10(3)15-13/h6,10-11,13H,1,4-5,7-8H2,2-3H3 |
Clé InChI |
WLEMGLXEMVZVIX-UHFFFAOYSA-N |
SMILES canonique |
CC1COC(O1)C2=CCC(CC2)C(=C)C |
Densité |
0.991-1.001 (20°) |
Description physique |
Pale yellowish oily liquid; Fatty spicy herbaceous aroma |
Solubilité |
Practically insoluble or insoluble in water Soluble (in ethanol) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


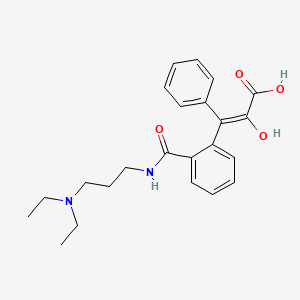
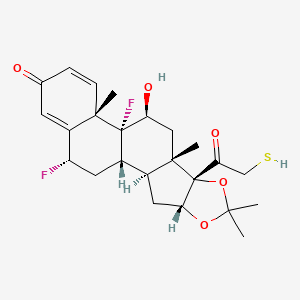
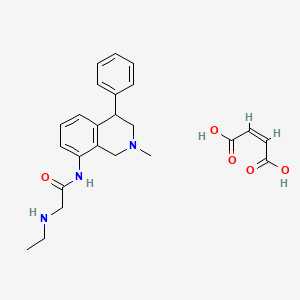

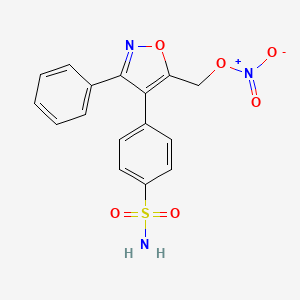

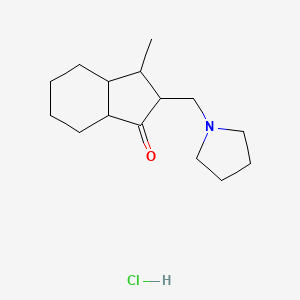

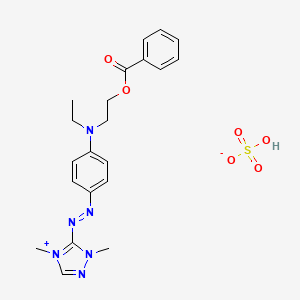
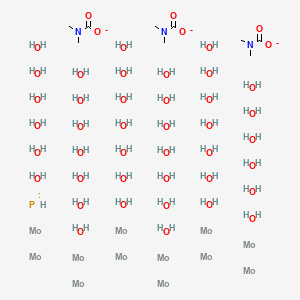
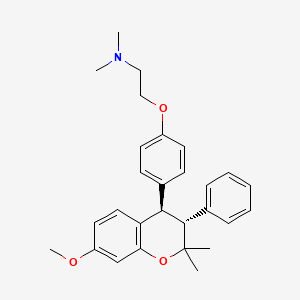
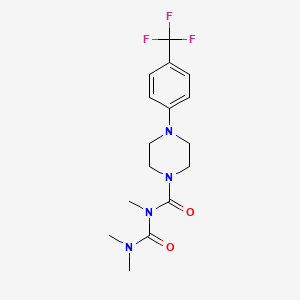
![(E)-but-2-enedioic acid;[1-(2,5-dioxopyrrolidin-1-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] cyclohexanecarboxylate](/img/structure/B12773172.png)

